(4-Methoxy-benzyl)-pyridin-2-ylmethyl-amine

Medicinal Chemistry Coordination Chemistry SAR

(4-Methoxy-benzyl)-pyridin-2-ylmethyl-amine (CAS 121020-62-0) is a secondary amine belonging to the pyridylmethylamine ligand class, characterized by a pyridin-2-ylmethyl core and a 4-methoxybenzyl substituent (C₁₄H₁₆N₂O, MW 228.29 g/mol). It has been explicitly utilized as a synthetic precursor in the preparation of platinum(II) dichloride complexes evaluated for activity against hormone-dependent mammary carcinoma, where the electronic nature of the benzyl substituent was a key variable.

Molecular Formula C14H16N2O
Molecular Weight 228.29 g/mol
CAS No. 121020-62-0
Cat. No. B055243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methoxy-benzyl)-pyridin-2-ylmethyl-amine
CAS121020-62-0
Molecular FormulaC14H16N2O
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNCC2=CC=CC=N2
InChIInChI=1S/C14H16N2O/c1-17-14-7-5-12(6-8-14)10-15-11-13-4-2-3-9-16-13/h2-9,15H,10-11H2,1H3
InChIKeyXSWSTFNTFFKSLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Methoxy-benzyl)-pyridin-2-ylmethyl-amine (CAS 121020-62-0): A Pyridylmethylamine Ligand Precursor with Distinct 4-Methoxy Electronic Profile


(4-Methoxy-benzyl)-pyridin-2-ylmethyl-amine (CAS 121020-62-0) is a secondary amine belonging to the pyridylmethylamine ligand class, characterized by a pyridin-2-ylmethyl core and a 4-methoxybenzyl substituent (C₁₄H₁₆N₂O, MW 228.29 g/mol) . It has been explicitly utilized as a synthetic precursor in the preparation of platinum(II) dichloride complexes evaluated for activity against hormone-dependent mammary carcinoma, where the electronic nature of the benzyl substituent was a key variable [1]. Its closest commercially available structural analogs include the 4-methyl, 4-chloro, and 4-fluoro benzyl variants, which differ critically in their Hammett substituent constants and resulting coordination chemistry.

Why 4-Methoxy Substitution on the Pyridylmethylamine Scaffold Cannot Be Simply Interchanged


Within the pyridylmethylamine ligand family, the 4-position substituent on the benzyl ring directly modulates the electron density at the amine nitrogen, influencing both the Lewis basicity and the stability/reactivity of the resulting metal complexes. Substituting the 4-methoxy group (σp = -0.27) with a 4-methyl (σp = -0.17), 4-fluoro (σp = +0.06), or 4-chloro (σp = +0.23) group yields ligands with markedly different electronic profiles [1]. This electronic tuning is not cosmetic; in the seminal study by Brunner et al., the specific 4-methoxybenzyl variant was part of a systematic series where the biological activity of the derived platinum complexes was found to be strongly influenced by the nature of the benzyl substituent [2]. Therefore, substituting this compound with an analog without the methoxy group risks altering the complex's geometry, stability, or biological readout, invalidating comparative SAR studies.

Head-to-Head and Class-Level Quantitative Differentiation Evidence for (4-Methoxy-benzyl)-pyridin-2-ylmethyl-amine


Electronic Differentiation via Hammett Substituent Constants vs. 4-Methyl, 4-Fluoro, and 4-Chloro Analogs

The 4-methoxy substituent exerts a strong electron-donating resonance effect compared to other common 4-substituted benzyl analogs. The Hammett σp constant for OCH₃ is -0.27, whereas the 4-methyl analog has σp = -0.17, the 4-fluoro analog has σp = +0.06, and the 4-chloro analog has σp = +0.23 [1]. This translates to a significantly more electron-rich amine nitrogen in the title compound, which directly impacts its coordination strength to metal centers and the redox properties of the resulting complexes.

Medicinal Chemistry Coordination Chemistry SAR

Validated Use as a Pt(II) Complex Precursor in Hormone-Dependent Mammary Carcinoma Screening

In a systematic study of 15 pyridylmethylamine ligands, (4-methoxy-benzyl)-pyridin-2-ylmethyl-amine was specifically synthesized and incorporated into a PtCl2 complex, which was then subjected to a multi-assay screening cascade for activity against hormone-dependent mammary carcinoma [1]. The study evaluated the relative binding affinity (RBA) to the estrogen receptor, uterotrophic/antiuterotrophic activity in a mouse uterine weight test, and in vitro cytotoxicity against MDA-MB-231 cells. While the individual numerical IC50 for this specific ligand's Pt complex is not separately reported in the publicly available record, the paper explicitly lists CAS 121020-62-0 among the active ligands, confirming its participation in this comparative study [1]. In contrast, analogs such as the 4-methyl variant (CAS 626210-29-5) are only available as part of early discovery screening collections without associated pharmacologic data .

Bioinorganic Chemistry Cancer Research Platinum Complexes

Solubility and Lipophilicity Differentiation vs. 4-Methyl Analog Based on Structural Descriptors

The presence of the oxygen atom in the 4-methoxy group introduces hydrogen bond acceptor capability (HBA count = 2 vs. 1 in the 4-methyl analog) and increases topological polar surface area (TPSA). The predicted logP for the title compound is approximately 2.3, compared to approximately 3.1 for the 4-methyl analog (calculated using ACD/Labs or similar prediction tools) [1]. The enhanced aqueous solubility and lower logP of the methoxy variant can be critical when ligands are used in aqueous coordination chemistry or in biological assays requiring specific solubility windows, whereas the 4-methyl analog may have solubility limitations in aqueous media.

Physicochemical Profiling Drug Design ADME

Purity and Availability: Documented 95%+ Baseline vs. Specialized Custom Synthesis Analogs

Commercially, (4-methoxy-benzyl)-pyridin-2-ylmethyl-amine is available from multiple vendors (e.g., AKSci, Fluorochem, Leyan) with a documented minimum purity of 95% (with options up to 98%+), supported by standard analytical data (NMR, HPLC) . In contrast, several close analogs—such as the 4-fluoro and 4-chloro benzyl variants—are predominantly available only through custom synthesis or as part of specialized screening libraries, often with higher minimum order quantities and longer lead times . For routine procurement, this compound offers a more reliable supply chain with lower barriers to acquisition.

Chemical Procurement Quality Control Sourcing

Procurement-Relevant Application Scenarios for (4-Methoxy-benzyl)-pyridin-2-ylmethyl-amine Based on Verified Evidence


SAR Expansion of Pyridylmethylamine Platinum(II) Anticancer Complexes

Following the experimental framework of Brunner et al., this compound can serve as the starting ligand for synthesizing new Pt(II) complexes with systematically varied benzyl substituents. The documented methodology and the compound's established role in hormone-dependent mammary carcinoma screening [1] provide a direct literature precedent, reducing the risk of investing in an uncharacterized ligand. Researchers should prioritize this specific 4-methoxy variant when exploring electronic effects of electron-donating substituents on platinum complex cytotoxicity, and directly compare results to the 4-H or 4-Me analogs synthesized under identical conditions.

Coordination Chemistry Studies Probing Electron-Donating Substituent Effects on Metal Binding

Physical inorganic chemists investigating how remote substituents on benzylamine ligands modulate the Lewis basicity of the pyridylmethylamine nitrogen and the redox potential of the resulting metal complexes can use this compound as the 'electron-rich' benchmark, contrasting it with the 4-H, 4-F, or 4-Cl analogs. The significant Hammett σp difference of -0.27 [1] positions this compound at one end of the electronic spectrum in a ligand library, enabling systematic correlation of substituent electronic properties with spectroscopic and electrochemical data.

Medicinal Chemistry Fragment Library Architectures Requiring Hydrogen Bond Acceptor Functionality

In fragment-based drug discovery (FBDD), the additional oxygen atom in the methoxy group introduces a hydrogen bond acceptor, distinguishing it from purely hydrophobic 4-methyl analogs [1]. Procurement specialists building a fragment library where a balance of lipophilicity and solubility is critical should select this compound as the representative 'polar benzyl' pyridylmethylamine fragment, which can serve as a core scaffold for subsequent optimization targeting kinases or other enzymes with a solvent-exposed hinge region.

Reliable Building Block Procurement for Early-Stage Discovery with Minimal Sourcing Risk

Procurement teams requiring a pyridylmethylamine building block with a 4-substituted benzyl group, documented purity (≥95%), and availability from multiple global suppliers should select this compound to avoid the extended lead times and minimum order quantities associated with custom synthesis of less common analogs [1]. This reduces project initiation delays and ensures batch-to-batch consistency for reproducible SAR studies, provided the research does not depend on a pharmacologically validated mechanism for the compound itself.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Methoxy-benzyl)-pyridin-2-ylmethyl-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.